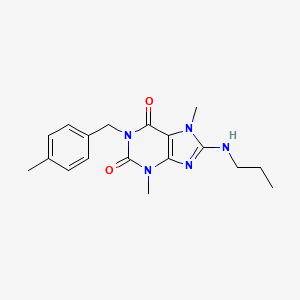

3,7-dimethyl-1-(4-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

描述

The compound 3,7-dimethyl-1-(4-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with substitutions at positions 1, 3, 7, and 8. Its structure features:

- A 4-methylbenzyl group at the 1-position, contributing aromaticity and lipophilicity.

- Methyl groups at positions 3 and 7, enhancing metabolic stability by blocking oxidation sites.

The molecular formula is C₂₁H₂₆N₆O₂ (calculated molecular weight: 394.47 g/mol).

属性

IUPAC Name |

3,7-dimethyl-1-[(4-methylphenyl)methyl]-8-(propylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-5-10-19-17-20-15-14(21(17)3)16(24)23(18(25)22(15)4)11-13-8-6-12(2)7-9-13/h6-9H,5,10-11H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSSTCVHGQJQHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3,7-Dimethyl-1-(4-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, also known as a derivative of purine, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a purine base with specific substituents that contribute to its biological activity. The molecular formula is , and its structure includes:

- Dimethyl groups at positions 3 and 7

- A 4-methylbenzyl group at position 1

- A propylamino side chain at position 8

This unique arrangement of functional groups is crucial for its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- CNS Activity : It has been shown to influence central nervous system (CNS) functions, potentially acting as a stimulant or modulator of neurotransmitter systems. Studies have demonstrated its ability to enhance dopaminergic activity, which could have implications for treating disorders like ADHD or depression .

- Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer activity. Molecular docking studies have indicated that it can bind effectively to certain cancer-related targets, inhibiting cell proliferation in various cancer cell lines .

- Anti-inflammatory Effects : The compound has been evaluated for anti-inflammatory properties through various assays. Its efficacy in reducing inflammatory markers suggests potential applications in treating chronic inflammatory diseases .

In Vitro Studies

In vitro evaluations have been conducted to assess the compound's efficacy against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer). The results showed significant inhibition of cell growth at micromolar concentrations, indicating promising anticancer potential.

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 12.5 | Significant inhibition |

| A549 | 15.0 | Moderate inhibition |

| DU-145 | 10.0 | Strong inhibition |

Case Study 1: CNS Activity

A study published in 2021 explored the CNS effects of the compound in animal models. The results indicated increased locomotor activity and enhanced cognitive function in treated subjects compared to controls. This suggests potential utility in developing treatments for neurodegenerative conditions .

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer properties, the compound was tested against a panel of human cancer cell lines using the MTT assay. Results demonstrated that it induced apoptosis in a dose-dependent manner, particularly in breast and prostate cancer cells. The study concluded that further exploration into its mechanism could lead to new therapeutic strategies .

科学研究应用

Pharmacological Applications

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which can protect cells from oxidative stress. This property is crucial in developing therapies for neurodegenerative diseases where oxidative damage is a contributing factor.

Case Study: Neuroprotection

In studies involving cellular models of neurodegeneration, 3,7-dimethyl-1-(4-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione demonstrated the ability to reduce reactive oxygen species (ROS) levels significantly. This reduction correlated with decreased neuronal cell death in models of Alzheimer's disease (AD) and Parkinson's disease (PD).

Neurobiological Applications

2. Modulation of Neurotransmitter Activity

The compound has been shown to influence neurotransmitter systems, particularly through its interaction with adenosine receptors. This modulation can have implications for treating mood disorders and cognitive impairments.

Data Table: Effects on Neurotransmitter Systems

| Neurotransmitter | Mechanism of Action | Implications |

|---|---|---|

| Adenosine | Receptor agonism | Potential treatment for anxiety and depression |

| Dopamine | Receptor modulation | Possible applications in schizophrenia treatment |

| Glutamate | NMDA receptor inhibition | Neuroprotective effects in excitotoxicity |

Biochemical Applications

3. Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes involved in purine metabolism. This inhibition can be leveraged for therapeutic interventions in conditions characterized by dysregulated purine metabolism.

Case Study: Cancer Research

In cancer cell lines, this compound was found to inhibit the growth of cells by interfering with ATP production pathways. This effect suggests its potential as a chemotherapeutic agent.

化学反应分析

Alkylation and Protection/Deprotection Reactions

-

Reagents : Alkyl halides (e.g., iodomethane), SEMCl, potassium carbonate.

-

Conditions : 65°C in DMF, 1–3 hours.

-

Outcome : Selective alkylation at position 7 with yields >75% ( ).

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 7-Alkylation | SEMCl, K₂CO₃, DMF | Protected intermediate | 78–85 |

Nucleophilic Substitution at Position 8

The 8-propylamino group participates in nucleophilic substitution. In analogs, sodium azide replaces bromine at position 8 under acidic conditions (Scheme 4, ):

-

Reagents : NaN₃, acidic conditions (HCl).

-

Conditions : Reflux in ethanol, 12 hours.

-

Outcome : Substitution of bromine with azide, followed by deprotection to yield 8-azido derivatives ( ).

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 8-Substitution | NaN₃, HCl, ethanol | 8-Azido derivative | 65–70 |

Acylation of the Propylamino Group

The primary amine at position 8 undergoes acylation with acid chlorides or anhydrides. For example:

-

Reagents : Acetyl chloride, triethylamine.

-

Conditions : Room temperature, dichloromethane.

-

Outcome : Formation of 8-propylacetamide derivatives with >90% efficiency (,).

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N | 8-Acetamide derivative | 92 |

Cycloaddition Reactions

Triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) is feasible if the 8-amino group is converted to an azide. This was demonstrated in analogs to create triazole-linked conjugates (Example 36, ):

-

Reagents : CuSO₄, sodium ascorbate, terminal alkyne.

-

Conditions : 65°C, aqueous/organic biphasic system.

-

Outcome : Triazole derivatives with >80% regioselectivity ( , ).

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| CuAAC | CuSO₄, sodium ascorbate | Triazole conjugate | 82 |

Oxidation and Metabolic Pathways

The 4-methylbenzyl group may undergo hepatic oxidation to a carboxylic acid in vivo, though this is speculative. In vitro studies on related compounds show cytochrome P450-mediated oxidation at benzylic positions (,).

| Reaction Type | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Oxidation | CYP450 enzymes | 4-Carboxybenzyl derivative | Pharmacologically active |

Stability and Reactivity Insights

相似化合物的比较

Substituent Analysis at Key Positions

Position 1: 4-Methylbenzyl Group

- Target Compound : 4-Methylbenzyl group provides moderate lipophilicity and steric bulk.

- Linagliptin Analogs : Replace the benzyl group with a 4-methylquinazolin-2-ylmethyl moiety, enhancing binding to dipeptidyl peptidase-4 (DPP-4) via π-π stacking and hydrogen bonding .

- Compound 73f (): Features a 1,3,7-trimethyl-8-(4-methylbenzyl) structure, lacking the 8-propylamino group.

Position 8: Amino/Alkyl Substituents

Positions 3 and 7: Methyl Groups

- The 3,7-dimethyl configuration in the target compound is common in purine derivatives (e.g., theophylline). Methylation at these positions blocks metabolic deactivation and improves stability .

Physicochemical and Pharmacological Comparisons

Molecular Weight and Solubility

- Target Compound: Molecular weight ≈ 394.47 g/mol. The propylamino group may improve water solubility compared to lipophilic analogs like 3-29A (trifluoropropyl, MW ≈ 298.26 g/mol) .

Structural Analogues in Drug Development

常见问题

Basic Research Questions

Q. What are the key methodological steps for synthesizing 3,7-dimethyl-1-(4-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione?

- Answer : The synthesis involves multi-step organic reactions:

Alkylation : React a purine precursor (e.g., 8-chloro-1,3-dimethylpurine-2,6-dione) with 4-methylbenzyl bromide under basic conditions (K₂CO₃) in DMF at 60–80°C to introduce the 4-methylbenzyl group .

Amination : Substitute the 8-position chlorine with propylamine using nucleophilic substitution in a polar aprotic solvent (e.g., dimethylformamide) at reflux .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the pure product .

- Critical Parameters : Temperature control during alkylation and solvent choice for amination significantly impact yields (typically 40–60%) .

Q. Which spectroscopic methods are most reliable for confirming the structural identity of this compound?

- Answer : Use a combination of:

- ¹H/¹³C NMR : Identify substituent patterns (e.g., methylbenzyl protons at δ 7.2–7.4 ppm, propylamino NH at δ 5.8–6.2 ppm) .

- FTIR : Detect carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and N-H bends (amines at ~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₁₉H₂₄N₆O₂: 392.19) .

- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities .

Q. What are the recommended protocols for assessing solubility and stability under experimental conditions?

- Answer :

- Solubility : Test in DMSO (primary stock), PBS (pH 7.4), and ethanol using serial dilution (1–100 µM). Vortex/sonicate for homogeneity .

- Stability :

- pH : Incubate in buffers (pH 2–9) at 37°C for 24–72 hrs; analyze via HPLC for degradation .

- Temperature : Store lyophilized powder at –20°C; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers optimize low yields (<50%) during the alkylation step of the synthesis?

- Answer : Low yields often arise from steric hindrance at the 1-position. Mitigation strategies include:

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions .

- Temperature Gradients : Perform stepwise heating (e.g., 50°C → 80°C) to control reaction kinetics .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and what controls are necessary?

- Answer :

- Enzyme Inhibition : Test against purine-dependent enzymes (e.g., adenosine deaminase) using spectrophotometric assays (λ = 265 nm). Include a positive control (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine) .

- Cell-Based Assays : Screen for cytotoxicity (MTT assay) in cancer lines (e.g., HeLa, MCF-7) with doxorubicin as a reference. Normalize results to DMSO vehicle controls .

- Binding Studies : Use surface plasmon resonance (SPR) to measure affinity for target receptors (e.g., adenosine A₂A) .

Q. How can contradictory NMR data (e.g., unexpected splitting of methyl peaks) be resolved?

- Answer : Contradictions may arise from dynamic rotational isomerism or paramagnetic impurities. Solutions include:

- Deuterated Solvents : Re-run spectra in DMSO-d₆ or CDCl₃ to eliminate solvent artifacts .

- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign protons unambiguously .

- Variable Temperature NMR : Identify temperature-dependent conformational changes (e.g., –40°C to 80°C) .

Q. What computational and experimental approaches enable comparative analysis with structural analogs?

- Answer :

- SAR Studies : Synthesize analogs (e.g., varying alkyl chain lengths or benzyl substituents) and compare bioactivity .

- Docking Simulations : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate with mutagenesis data .

- Thermodynamic Profiling : Measure binding entropy (ITC) and compare with analogs to identify critical substituent contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。